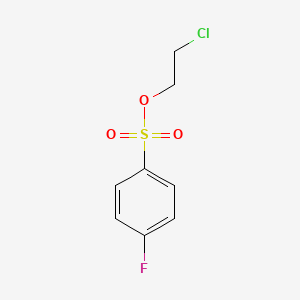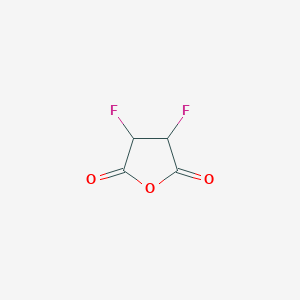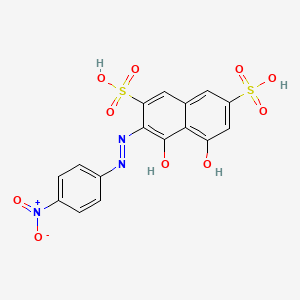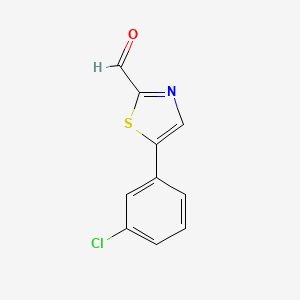
6,7-Dibromo-1,2,3,4-tetrahydroquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dibromo-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the molecular formula C8H8Br2N2 and a molecular weight of 291.97 g/mol . It belongs to the class of quinoxaline derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of two bromine atoms at the 6th and 7th positions of the tetrahydroquinoxaline ring.
准备方法
The synthesis of 6,7-Dibromo-1,2,3,4-tetrahydroquinoxaline can be achieved through various synthetic routes. One common method involves the bromination of 1,2,3,4-tetrahydroquinoxaline using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The reaction yields the desired product with high purity and yield.
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield .
化学反应分析
6,7-Dibromo-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the dibromo compound to its corresponding dihydro derivative.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione, while reduction may produce 1,2,3,4-tetrahydroquinoxaline .
科学研究应用
6,7-Dibromo-1,2,3,4-tetrahydroquinoxaline has several scientific research applications, including:
作用机制
The mechanism of action of 6,7-Dibromo-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific biological activity being studied. For instance, in antimicrobial applications, it may disrupt bacterial cell wall synthesis or interfere with DNA replication .
相似化合物的比较
6,7-Dibromo-1,2,3,4-tetrahydroquinoxaline can be compared with other similar compounds, such as:
6,7-Dichloro-1,2,3,4-tetrahydroquinoxaline: This compound has chlorine atoms instead of bromine atoms at the 6th and 7th positions.
1,2,3,4-Tetrahydroquinoxaline: This compound lacks the bromine atoms and serves as a precursor for the synthesis of various substituted quinoxalines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
属性
分子式 |
C8H8Br2N2 |
|---|---|
分子量 |
291.97 g/mol |
IUPAC 名称 |
6,7-dibromo-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C8H8Br2N2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4,11-12H,1-2H2 |
InChI 键 |
RFUZRBGRSAZCPZ-UHFFFAOYSA-N |
规范 SMILES |
C1CNC2=CC(=C(C=C2N1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(2E)-3-(2-Fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide](/img/structure/B12437760.png)
azanium](/img/structure/B12437766.png)
![1-[4-(4-Isopropyl-phenoxy)-phenyl]-ethanone](/img/structure/B12437769.png)



![N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide](/img/structure/B12437785.png)

![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B12437806.png)

![5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B12437824.png)

